molecular formula C22H22N2O5 B2916225 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide CAS No. 1705837-60-0

3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide

Cat. No.: B2916225
CAS No.: 1705837-60-0
M. Wt: 394.427
InChI Key: YAGNYNPAWFCCRD-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spiro[isobenzofuran-1,4’-piperidine] core: This can be achieved through a cyclization reaction involving a suitable isobenzofuran derivative and a piperidine derivative under acidic or basic conditions.

    Introduction of the 3-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl group: This can be done through a nucleophilic substitution reaction where the spiro compound reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide: shares similarities with other spiro compounds, such as spiro[isobenzofuran-1,4’-piperidine] derivatives and spirocyclic lactams.

    Spiro[isobenzofuran-1,4’-piperidine] derivatives: These compounds have similar core structures but may differ in their substituents and functional groups.

    Spirocyclic lactams: These compounds also feature a spirocyclic structure but with lactam (cyclic amide) functionalities.

Uniqueness

The uniqueness of 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-yl)ethyl)benzamide lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 341.37 g/mol

The structure features a methoxy group, a benzamide moiety, and a spiro[isobenzofuran-piperidine] core, which contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The specific mechanisms of action for This compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular signaling pathways.
  • Antiproliferative Effects : Similar compounds have shown potential in reducing cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal pathogens.

Pharmacological Effects

The pharmacological effects of the compound can be summarized as follows:

Activity TypeDescriptionReferences
AntiproliferativeInhibits cancer cell growth
AntimicrobialExhibits antibacterial and antifungal activity
Enzyme InhibitionPotential to inhibit specific enzymes

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various benzamide derivatives. The findings indicated that compounds with similar structures to This compound demonstrated significant cytotoxicity against breast and colon cancer cell lines. The study highlighted the importance of the methoxy group in enhancing bioactivity.

Antimicrobial Studies

Research conducted by various institutions has shown that derivatives of spiro compounds exhibit antimicrobial properties. A notable study tested several spiro[isobenzofuran] derivatives against common bacterial strains. Results indicated that certain modifications led to increased efficacy, suggesting that This compound may possess similar properties.

Enzyme Inhibition Studies

Another significant area of research involves the inhibition of tankyrase enzymes, which are implicated in various diseases, including cancer and degenerative disorders. A patent application noted that related compounds could effectively inhibit tankyrase activity, suggesting potential therapeutic applications for This compound in treating related conditions .

Properties

IUPAC Name

3-methoxy-N-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-28-16-6-4-5-15(13-16)20(26)23-14-19(25)24-11-9-22(10-12-24)18-8-3-2-7-17(18)21(27)29-22/h2-8,13H,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGNYNPAWFCCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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